molecular formula C20H23N3O4S B2450276 Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate CAS No. 1008935-78-1

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B2450276
CAS No.: 1008935-78-1
M. Wt: 401.48
InChI Key: ANCCJIYVXCZYBX-UHFFFAOYSA-N
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Description

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-5-12-8-13(20(26)27-4)19(28-12)23-17(24)9-16-18(25)22-15-7-11(3)10(2)6-14(15)21-16/h6-8,16,21H,5,9H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCCJIYVXCZYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 358.44 g/mol. The structure contains a thiophene ring and a quinoxaline moiety, which are often associated with various biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoxaline have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The MTT assay has been commonly used to evaluate cell viability and growth inhibition in tumor cells.

CompoundCell Line TestedIC50 (µM)Mechanism
Quinoxaline DerivativeHeLa12.5Apoptosis induction
Quinoxaline DerivativeMCF-715.0Cell cycle arrest

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

Antioxidant assays have shown that this compound exhibits free radical scavenging activity. The DPPH radical scavenging assay indicates that it can neutralize free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Antioxidative Mechanisms : Its ability to scavenge free radicals contributes to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antitumor Effects : A study published in Cancer Research found that a similar quinoxaline derivative significantly reduced tumor size in xenograft models when administered at specific dosages.
  • Clinical Trials : Preliminary clinical trials have suggested that compounds with similar structures could be developed into therapeutic agents for treating resistant bacterial infections.

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